N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide
CAS No.:
Cat. No.: VC13477022
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O |
|---|---|
| Molecular Weight | 198.31 g/mol |
| IUPAC Name | N-ethyl-N-[2-(methylamino)cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C11H22N2O/c1-4-13(9(2)14)11-8-6-5-7-10(11)12-3/h10-12H,4-8H2,1-3H3 |
| Standard InChI Key | OHKNUUCDYWKURP-UHFFFAOYSA-N |
| SMILES | CCN(C1CCCCC1NC)C(=O)C |
| Canonical SMILES | CCN(C1CCCCC1NC)C(=O)C |
Introduction
N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide is a chemical compound with the CAS number 1353979-48-2. It is a complex organic molecule that has been studied for its unique properties and potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis, properties, and any relevant research findings.
Synthesis and Preparation
The synthesis of N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide typically involves the reaction of 2-methylamino-cyclohexylamine with ethyl chloroacetate or a similar reagent. The exact synthesis conditions, such as temperature, solvent, and catalysts used, are not specified in the available sources.
Safety and Handling
Safety data sheets (SDS) for this compound are not readily available, but handling it would likely require standard precautions for organic chemicals, including wearing protective gloves and working in a well-ventilated area.
Data Tables
Given the limited availability of specific data on N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide, the following table provides general information on similar compounds:
| Property | General Information for Similar Compounds |
|---|---|
| Molecular Formula | Typically involves a cyclohexyl ring with amide and amine groups |
| Molecular Weight | Varies based on specific substituents |
| Solubility | Moderate in organic solvents |
| Biological Activity | Potential analgesic, anti-inflammatory, or antimicrobial effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume